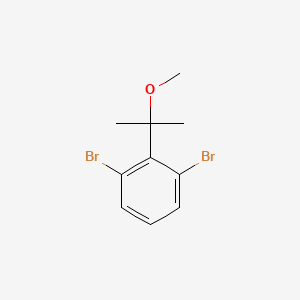![molecular formula C10H13ClN2 B14176644 Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- CAS No. 919079-42-8](/img/structure/B14176644.png)
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a pyrrolidinyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- typically involves the chlorination of pyridine derivatives followed by the introduction of the pyrrolidinyl group. One common method is the reaction of pyridine with chlorine in the presence of a catalyst to form 4-chloropyridine. This intermediate can then be reacted with a pyrrolidinyl derivative under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions to form C-C and C-N bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium for coupling reactions
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chloropyridine derivatives such as:
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Uniqueness
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to other chloropyridine derivatives .
Eigenschaften
CAS-Nummer |
919079-42-8 |
|---|---|
Molekularformel |
C10H13ClN2 |
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
4-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-3-10(13)8-7-12-5-4-9(8)11/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
SYOVMUHPOYRFAL-JTQLQIEISA-N |
Isomerische SMILES |
CN1CCC[C@H]1C2=C(C=CN=C2)Cl |
Kanonische SMILES |
CN1CCCC1C2=C(C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



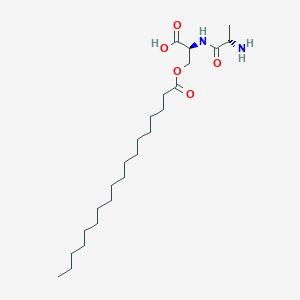

![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
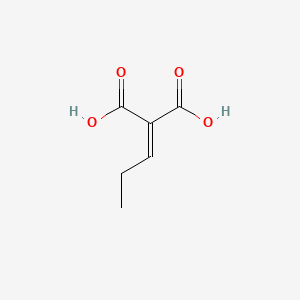
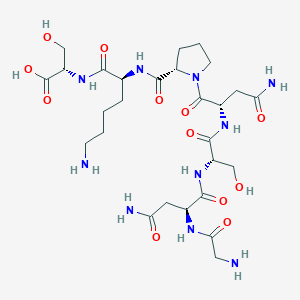
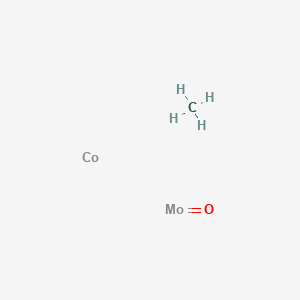
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)

![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
